4-(Z-Amino)-1-butanol
Overview
Description
4-(Z-Amino)-1-butanol, also known as ZAB, is an amino alcohol that is used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that is used in a variety of biochemical and physiological experiments. ZAB is a versatile compound that can be used to study the effects of different biological processes.
Scientific Research Applications
Microbial Production for Drug Intermediates and Biodegradable Polymers : 4AB serves as an important intermediate for drugs and a precursor of biodegradable polymers used in gene delivery. A study reported the fermentative production of 4AB from glucose using metabolically engineered Corynebacterium glutamicum. This breakthrough could be pivotal for the microbial production of primary amino alcohols from renewable resources (Prabowo et al., 2020).
Analysis in Biological Samples for Biomedical Research : 4AB has been used in the development of a sensitive fluorometric HPLC method for analyzing proline in biological samples. This method involves the oxidation of proline to 4AB, which is important in quantifying proline in biomedical research (Wu, 1993).
Role in Peptide Synthesis and Structural Studies : 4AB-related compounds have been synthesized and studied for their structural, electronic, and optical properties. These compounds have implications in peptide synthesis and are potential candidates for non-linear optical materials (Vanasundari et al., 2018).
Carbon Dioxide Capture and Environmental Applications : Studies have investigated the equilibrium solubility of novel tertiary amines, including compounds related to 4AB, for carbon dioxide capture. This research is crucial for developing efficient amine-based solvents for post-combustion CO2 capture, demonstrating the environmental applications of 4AB and its derivatives (Liu et al., 2019).
Biodegradable Polyelectrolyte Surfaces for Gene Delivery : 4AB has been utilized in the development of biodegradable polyelectrolyte surfaces for gene delivery. The ability of 4AB-based polymers to interact electrostatically with anionic molecules like DNA, combined with their biodegradability and low cytotoxicity, makes them promising for DNA release and intracellular delivery (Li et al., 2013).
Biofuel Production : 4AB is also relevant in the context of biofuel production. Research on microbial strains for the production of biofuel isomers, including derivatives of butanol (to which 4AB is structurally related), has been conducted. This demonstrates its potential application in the development of biofuels (Cann & Liao, 2009).
Properties
IUPAC Name |
benzyl N-(4-hydroxybutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFLPFDVXGOHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391853 | |
Record name | Benzyl N-(4-hydroxybutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17996-13-3 | |
Record name | Phenylmethyl N-(4-hydroxybutyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17996-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl N-(4-hydroxybutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Z-Amino)-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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